molecular formula C25H22N6S B12200423 N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B12200423
M. Wt: 438.5 g/mol
InChI Key: CHAWCYLJJHSGTH-UHFFFAOYSA-N
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Description

N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a methyl group, a benzodiazole ring, a thiazole ring, and a phenylbenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Ring: Starting with an appropriate precursor, the benzodiazole ring is synthesized through a cyclization reaction.

    Thiazole Ring Formation: The thiazole ring is then constructed via a condensation reaction involving a thioamide and a haloketone.

    Coupling Reactions: The benzodiazole and thiazole intermediates are coupled under specific conditions to form the core structure.

    Final Functionalization: The amino and phenylbenzenecarboximidamide groups are introduced through nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, amines, and acids are used under conditions such as reflux or in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide: shares similarities with other benzodiazole and thiazole derivatives.

    Benzodiazole Derivatives: Compounds with similar benzodiazole rings, such as 2-phenylbenzimidazole, exhibit comparable bioactivity.

    Thiazole Derivatives: Compounds like 2-aminothiazole also show similar chemical reactivity and applications.

Uniqueness

What sets N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H22N6S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[4-amino-3-methyl-5-(1-methylbenzimidazol-2-yl)-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C25H22N6S/c1-30-20-16-10-9-15-19(20)28-24(30)21-22(26)31(2)25(32-21)29-23(17-11-5-3-6-12-17)27-18-13-7-4-8-14-18/h3-16H,26H2,1-2H3

InChI Key

CHAWCYLJJHSGTH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C(=NC(=NC4=CC=CC=C4)C5=CC=CC=C5)S3)C)N

Origin of Product

United States

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